Product packaging for 2,4-Dimethoxy-5-fluorophenol(Cat. No.:)

2,4-Dimethoxy-5-fluorophenol

Cat. No.: B14787785
M. Wt: 172.15 g/mol
InChI Key: KVLMBOOUQUXJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dimethoxy-5-fluorophenol is a fluorinated phenolic compound offered as a high-purity building block for chemical synthesis and pharmaceutical research. The structure of phenols, characterized by a hydroxyl group attached to an aromatic ring, allows for diverse interactions, making them valuable in developing more complex molecules . The specific placement of the methoxy groups at the 2- and 4- positions and the fluorine atom at the 5- position creates a unique electronic and steric profile. Researchers can leverage this compound as a precursor in synthesizing novel molecules, particularly in medicinal chemistry where the 2,5-dimethoxyphenyl motif is known to be of significant interest in the development of receptor-active compounds . As a phenol derivative, its physical properties, such as solubility and acidity (pKa), are influenced by the activating and deactivating substituents on the aromatic ring . This compound is intended for research and development purposes only, serving as an analytical standard or synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO3 B14787785 2,4-Dimethoxy-5-fluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FO3

Molecular Weight

172.15 g/mol

IUPAC Name

5-fluoro-2,4-dimethoxyphenol

InChI

InChI=1S/C8H9FO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3

InChI Key

KVLMBOOUQUXJML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1O)F)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,4 Dimethoxy 5 Fluorophenol

De Novo Synthesis Approaches

De novo synthesis refers to the creation of a complex molecule from basic starting materials. nih.govelsevierpure.com For 2,4-Dimethoxy-5-fluorophenol, this involves a multi-step process where methoxy (B1213986), fluoro, and hydroxyl groups are sequentially added to an aromatic core. The specific order and method of these additions are critical for achieving the desired substitution pattern.

Nitrobenzene derivatives serve as valuable precursors due to the nitro group's ability to be transformed into other functional groups. A plausible synthetic pathway to this compound can begin with a suitably substituted nitrobenzene, such as 1-fluoro-2,4-dimethoxy-5-nitrobenzene. acubiochem.com While the direct synthesis of this specific precursor is not widely documented, analogous nitration reactions on similar substrates, like the conversion of 2-fluoro-1,4-dimethoxybenzene to 1-fluoro-2,5-dimethoxy-4-nitrobenzene using nitric acid, demonstrate the feasibility of such electrophilic substitution. mdpi.comresearchgate.net

The general strategy from a nitro-aromatic precursor involves three main transformations:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH2).

Diazotization: The resulting aniline (B41778) derivative is converted into a diazonium salt (-N2+).

Hydrolysis: The diazonium salt is subsequently hydrolyzed to yield the target phenol (B47542) (-OH).

This sequence allows for the late-stage introduction of the hydroxyl group, leveraging the versatility of the nitro-to-amine transformation.

Alternatively, syntheses can commence with phenolic compounds that already possess one or more of the desired functional groups. This approach can shorten the synthetic sequence if a suitably substituted phenol is available. For instance, a synthesis could start from 4-fluoro-2-methoxyphenol, which is then further functionalized. acs.org Another route involves starting with a simpler fluorophenol, such as o-fluorophenol, which can be oxidized to a fluorohydroquinone intermediate before the methoxy groups are added. mdma.ch

The modification of phenolic substrates often involves:

Hydroxylation: Introduction of additional hydroxyl groups.

Alkylation (Methoxylation): Conversion of hydroxyl groups to methoxy groups.

Fluorination or Nitration: Addition of other necessary substituents to the aromatic ring.

Starting with a phenol can be advantageous as it avoids the sometimes harsh conditions required for converting a nitro or amino group into a hydroxyl group.

The specific sequence of reactions is designed to control the regiochemistry—the precise placement of each functional group on the aromatic ring. This control is achieved by understanding the directing effects of the substituents already present on the ring during electrophilic or nucleophilic substitution reactions.

The regioselective introduction of methoxy groups is typically achieved through the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent. The key is to have hydroxyl groups at the desired positions (positions 2 and 4).

A common strategy involves the methylation of a dihydroxy intermediate, such as a derivative of hydroquinone or catechol. nih.gov For example, the methylation of 2-fluorohydroquinone with dimethyl sulfate in the presence of a base like sodium hydroxide can yield a dimethoxyfluorobenzene derivative. mdma.ch The choice of methylating agent and reaction conditions can be optimized to ensure complete and selective methylation.

Methylating AgentTypical BaseSolventNotes
Dimethyl sulfate (Me₂SO₄)Sodium hydroxide (NaOH)Water, Ethanol (B145695)A common and effective method for phenol methylation. mdma.ch
Methyl iodide (CH₃I)Potassium carbonate (K₂CO₃)Acetone, DMFA classic method, often used for complete methylation.
Diazomethane (CH₂N₂)-EtherReacts quickly and cleanly but is toxic and explosive.

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods. One of the most prominent and versatile techniques, especially when starting from an amino-substituted precursor, is fluorodediazoniation.

This process involves two key steps:

Diazotization: An aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt. thieme-connect.degoogle.com

Fluorodediazoniation: The diazonium group is replaced by a fluorine atom.

A particularly effective method for the second step is the use of a hydrogen fluoride-pyridine solution (often called Olah's reagent). researchgate.net This one-pot procedure allows for the diazotization and subsequent fluorination to occur in the same reaction vessel, often leading to higher yields and avoiding the isolation of potentially unstable diazonium salt intermediates. thieme-connect.deresearchgate.net The reaction proceeds by forming an arenediazonium fluoride (B91410), which decomposes upon gentle heating to release nitrogen gas and form the aryl fluoride. google.com

This method is an improvement upon the classical Balz-Schiemann reaction, which requires the isolation of an arenediazonium tetrafluoroborate salt before thermal decomposition. thieme-connect.deacs.org Recent advancements have also explored photochemically induced fluorodediazoniation to achieve faster and cleaner reactions. vapourtec.com Other modern techniques include electrophilic fluorination using reagents like Selectfluor, although these may offer different regioselectivity. mdpi.comnih.gov

Fluorination MethodReagentsKey Features
Diazotization-Fluorodediazoniation NaNO₂, HF-PyridineOne-pot procedure; avoids isolation of diazonium salts; generally high yields. thieme-connect.degoogle.com
Balz-Schiemann Reaction NaNO₂, HBF₄; then heatRequires isolation and thermal decomposition of a diazonium tetrafluoroborate salt. acs.org
Electrophilic Fluorination Selectfluor (F-TEDA-BF₄)Direct C-H fluorination; regioselectivity depends on existing substituents. mdpi.comnih.gov

Reaction Pathways and Synthetic Sequences

Selective Demethylation Techniques (e.g., Boron Tribromide-Promoted Dealkylation)

Selective demethylation is a crucial step in the synthesis of phenolic compounds from their corresponding methyl ethers. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often functioning efficiently at or below room temperature, which is a significant advantage over harsher methods that require high temperatures. orgsyn.orgmdma.ch The reaction mechanism is believed to proceed through the formation of a complex between the Lewis acidic boron center and the ethereal oxygen atom. mdma.chnih.gov This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. nih.gov

While one equivalent of BBr₃ is theoretically required per ether group, studies have shown that sub-stoichiometric amounts can be effective, as one molecule of BBr₃ may cleave up to three equivalents of an aryl methyl ether, producing a triphenoxyborane intermediate before hydrolysis. nih.gov However, for practical purposes and to ensure complete reaction, it is advisable to use at least one molar equivalent of BBr₃ for each methoxy group to be cleaved. mdma.ch The reaction is typically performed in an inert solvent such as dichloromethane or n-pentane. orgsyn.org Upon completion, the reaction is quenched with water or methanol (B129727) to hydrolyze the resulting borate ester and liberate the free phenol. orgsyn.orgresearchgate.net This method is particularly valuable for its high efficiency and its compatibility with various functional groups, although care must be taken as the reagent is highly reactive and fumes in moist air. orgsyn.org

Table 1: Conditions for Boron Tribromide-Promoted Demethylation


Condensation Reactions for Compound Assembly

Condensation reactions provide a powerful tool for the construction of polysubstituted phenolic rings from simpler, readily available starting materials. These methods involve the formation of new carbon-carbon bonds to assemble the aromatic core. A notable strategy is the [3+3] condensation reaction, which can be used to synthesize polysubstituted phenols from components like tricarbonyl compounds and enaminones. researchgate.net Another approach involves the condensation of carbonyl compounds with N,N-dimethylformamide (DMF) in the presence of a promoter like 1,1-dichloro-2-nitroethene, which allows for the construction of the phenol ring under mild conditions. researchgate.net

A classic example is the condensation of phenols or anilines with formaldehyde. cdnsciencepub.comdtic.milresearchgate.net These reactions, often catalyzed by acid or base, can lead to the formation of complex structures. For instance, the condensation of a substituted phenol with formaldehyde and a primary amine can yield N-(2-hydroxybenzyl) derivatives. researchgate.net The reaction conditions, such as the molar ratio of reactants, play a critical role in determining the final product. An equimolar mixture of a phenol, an amine, and formaldehyde can lead to the formation of a hydroxybenzylaniline, whereas different ratios might favor the formation of benzoxazine structures. cdnsciencepub.com These condensation strategies offer versatile pathways to assemble the substituted phenolic skeleton required for compounds like this compound.

Catalytic Systems and Optimization of Reaction Conditions

The efficiency and selectivity of synthetic routes toward substituted phenols are heavily dependent on the catalytic systems employed and the optimization of reaction parameters. For the introduction of fluorine atoms, visible-light photoredox catalysis has emerged as a mild and effective method, compatible with a wide range of functional groups. mdpi.com This strategy can be used for direct fluorination, trifluoromethylation, and other related transformations on aromatic rings. mdpi.com

Another advanced catalytic approach involves the use of hypervalent iodine, specifically I(i)/I(iii) catalysis, for the regio- and enantio-selective dearomatization of phenols via fluorination. nih.govrsc.org This method allows for the para-selective introduction of a fluorine atom to generate fluorinated cyclohexadienones. nih.govrsc.org Optimization of this process involves careful selection of the chiral catalyst, the fluorinating agent (such as an amine:HF complex), and the solvent. nih.gov

For condensation reactions, acid catalysts such as sulfuric acid, hydrochloric acid, or trichloroacetic acid are often employed to facilitate the reaction between phenols and aldehydes like formaldehyde. google.com The choice of catalyst can impact the reaction rate and the properties of the resulting product. google.com Optimization of reaction conditions such as temperature, reaction time, and catalyst concentration is crucial for maximizing yield and minimizing by-product formation. For instance, in the hydrolysis of p-bromofluorobenzene to produce p-fluorophenol, reaction temperature and catalyst concentration are key factors affecting selectivity and yield. google.com

Table 2: Catalytic Systems for Substituted Phenol Synthesis


Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This involves modifying the substitution pattern on the phenolic ring.

Fluorinated Phenol Derivatives with Varied Substitution Patterns

A variety of methods exist for the synthesis of fluorinated phenol derivatives with different substitution patterns. Direct fluorination of phenols can be challenging, but new reagents have been developed to achieve this transformation. For instance, a deoxyfluorination reagent prepared from N,N-diaryl-2-chloroimidazolium chloride allows for the one-step ipso substitution of a hydroxyl group for a fluorine atom. harvard.edu This method shows good functional group tolerance, particularly for phenols with electron-withdrawing groups. harvard.edu

Electrophilic fluorinating agents like Selectfluor™ are widely used. mdpi.com They can be employed in the synthesis of ortho-fluorophenols from non-aromatic precursors such as α-diazocyclohexenones. nih.gov This strategy involves reaction with Selectfluor™ in the presence of a fluoride source like Et₃N•3HF, followed by elimination and tautomerization to yield the desired o-fluorophenol regioselectively. nih.gov Furthermore, catalytic enantioselective fluorination of β-ketoesters using a Ti-TADDOL catalyst and Selectfluor® has been demonstrated, providing access to chiral fluorinated compounds. researchgate.net The development of these methods provides a robust toolbox for creating a diverse library of fluorinated phenol derivatives.

Dimethoxy Phenol Derivatives and their Analogues

The synthesis of dimethoxy phenol derivatives can be achieved through various routes. One common method involves the selective methylation or demethylation of polyhydroxy or polymethoxy benzene (B151609) precursors. For example, 2,6-dimethoxyphenol can be synthesized from pyrogallic acid and dimethyl carbonate using a microreactor, a method noted for its high yield and purity. google.com

Enzymatic methods also offer a green and selective approach. Laccase, an oxidoreductase enzyme, can be used to catalyze the oxidation of 2,6-dimethoxyphenol, leading to the formation of a C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol. researchgate.net This enzymatic modification can produce novel dimeric structures with potentially enhanced biological activities. researchgate.net The synthesis of other analogues can involve standard aromatic substitution reactions on a dimethoxybenzene core, followed by conversion of a functional group into a hydroxyl group. For instance, 2,6-diformyl-4-methoxyphenol can be obtained via the Duff reaction of 4-methoxyphenol with hexamethylenetetramine. researchgate.net

Synthesis of Schiff Bases Incorporating Fluorinated or Dimethoxylated Phenolic Moieties

Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an active carbonyl compound (aldehyde or ketone). nih.govdergipark.org.tr Phenolic Schiff bases are of significant interest due to their diverse applications.

To synthesize Schiff bases from fluorinated or dimethoxylated phenols, the phenolic compound must first possess or be converted to a carbonyl derivative. For example, a fluorinated salicylaldehyde can be condensed with a primary amine. The reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol. nih.govnih.gov This approach has been used to create pyridine Schiff bases from fluorinated phenol derivatives, where the substitution pattern on the phenolic ring can modulate the properties of the final compound. nih.gov Similarly, dimethoxylated phenolic aldehydes, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), can be reacted with various primary amines to form a wide range of Schiff bases. nih.govnih.gov The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the carbonyl signal. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article


Generation of Indole and Quinoline Derivatives with Related Phenolic Substructures

The strategic conversion of the phenolic substructure of this compound into an amino group is the critical step that unlocks its potential for the synthesis of indole and quinoline derivatives. Once converted to the corresponding aniline, 2,4-Dimethoxy-5-fluoroaniline, a variety of well-established synthetic methodologies can be employed.

Indole Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. wikipedia.orgalfa-chemistry.comjk-sci.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.

A proposed pathway for the synthesis of a substituted indole from this compound would first involve the conversion of the phenol to the corresponding 2,4-dimethoxy-5-fluorophenylhydrazine. This hydrazine can then be reacted with a suitable ketone or aldehyde to form the phenylhydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, would induce a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final indole product.

The substitution pattern on the resulting indole would be determined by the choice of the carbonyl compound. For instance, reaction with acetone would yield a 2-methyl-substituted indole, while reaction with pyruvic acid would lead to a 2-carboxy-substituted indole. The electron-donating methoxy groups on the benzene ring of the precursor are expected to facilitate the electrophilic cyclization step of the Fischer synthesis.

Table 1: Proposed Fischer Indole Synthesis from a 2,4-Dimethoxy-5-fluoroaniline derivative

StepReactant 1Reactant 2Reagents/ConditionsIntermediate/Product
12,4-Dimethoxy-5-fluoroanilineNaNO₂, HCl; then SnCl₂Diazotization followed by reduction2,4-Dimethoxy-5-fluorophenylhydrazine
22,4-Dimethoxy-5-fluorophenylhydrazineKetone (e.g., Acetone)Mild acid(2,4-Dimethoxy-5-fluorophenyl)hydrazone of Acetone
3(2,4-Dimethoxy-5-fluorophenyl)hydrazone of AcetoneAcid catalyst (e.g., PPA)Heat5,7-Dimethoxy-6-fluoro-2-methyl-1H-indole

Quinoline Synthesis

Several classical methods can be adapted for the synthesis of quinoline derivatives from 2,4-Dimethoxy-5-fluoroaniline. These include the Friedländer, Skraup, and Doebner-von Miller syntheses.

Friedländer Synthesis:

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comalfa-chemistry.comnih.govresearchgate.netscilit.com To utilize 2,4-Dimethoxy-5-fluoroaniline in a Friedländer synthesis, it would first need to be converted into 2-amino-4,6-dimethoxy-5-fluorobenzaldehyde or a corresponding ketone. This could be achieved through formylation or acylation of the aniline followed by appropriate functional group manipulations. The resulting 2-aminoaryl carbonyl compound can then be condensed with a ketone or aldehyde in the presence of an acid or base catalyst to yield the polysubstituted quinoline.

Table 2: Proposed Friedländer Synthesis from a 2,4-Dimethoxy-5-fluoroaniline derivative

StepReactant 1Reactant 2Reagents/ConditionsProduct
12,4-Dimethoxy-5-fluoroanilineN/AFormylation (e.g., Vilsmeier-Haack)2-Amino-4,6-dimethoxy-5-fluorobenzaldehyde
22-Amino-4,6-dimethoxy-5-fluorobenzaldehydeKetone (e.g., Acetone)Acid or Base catalyst, Heat5,7-Dimethoxy-6-fluoro-2-methylquinoline

Skraup and Doebner-von Miller Syntheses:

The Skraup and Doebner-von Miller reactions offer alternative pathways to quinolines starting from anilines. The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline itself. wikipedia.orgnih.govrsc.org The Doebner-von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones, often generated in situ, to react with anilines in the presence of an acid catalyst. wikipedia.orgwikipedia.orgresearchgate.netnih.gov

Applying the Doebner-von Miller reaction to 2,4-Dimethoxy-5-fluoroaniline, for example with crotonaldehyde (generated in situ from paraldehyde), would be expected to yield a 6,8-dimethoxy-7-fluoro-2-methylquinoline. The strong acid conditions and oxidative nature of these reactions would need to be carefully controlled to avoid potential side reactions due to the electron-rich nature of the substituted aniline.

Table 3: Proposed Doebner-von Miller Synthesis from 2,4-Dimethoxy-5-fluoroaniline

Reactant 1Reactant 2Reagents/ConditionsProduct
2,4-Dimethoxy-5-fluoroanilineα,β-Unsaturated aldehyde (e.g., Crotonaldehyde)Acid catalyst (e.g., HCl, H₂SO₄), Oxidizing agent6,8-Dimethoxy-7-fluoro-2-methylquinoline

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of 2,4-Dimethoxy-5-fluorophenol, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl proton.

The aromatic region would display two signals corresponding to the protons at positions 3 and 6 of the phenyl ring. The proton at C-3 would likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at C-6 would appear as a doublet due to coupling with the fluorine atom four bonds away. The methoxy groups at C-2 and C-4 would each produce a singlet in the upfield region of the spectrum, though their chemical shifts would be distinct due to their different positions relative to the other substituents. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
OHVariableBroad Singlet-
H-36.5 - 7.5DoubletJ(H,F) ≈ 7-10
H-66.5 - 7.5DoubletJ(H,F) ≈ 2-4
OCH₃ (at C-2)3.8 - 4.0Singlet-
OCH₃ (at C-4)3.8 - 4.0Singlet-

Note: The predicted values are based on the analysis of similar substituted phenol (B47542) and fluorobenzene (B45895) derivatives. rsc.orgchemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would be expected to show eight signals: six for the aromatic carbons and two for the methoxy carbons.

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (hydroxyl, methoxy, and fluorine). The carbons directly bonded to the oxygen atoms (C-1, C-2, C-4) and the fluorine atom (C-5) will be the most affected. The C-F coupling will be observable, with the signal for C-5 appearing as a doublet with a large coupling constant. Other carbons may also show smaller couplings to fluorine. For instance, data for similar compounds like 2-fluorophenol (B130384) show distinct signals for each carbon in the aromatic ring. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1140 - 155Doublet
C-2145 - 160Doublet
C-395 - 110Doublet
C-4150 - 165Singlet or Doublet
C-5110 - 125Doublet
C-6100 - 115Doublet
OCH₃ (at C-2)55 - 60Singlet
OCH₃ (at C-4)55 - 60Singlet

Note: The predicted values are based on the analysis of substituted phenols and fluorinated aromatic compounds. rsc.orgchemicalbook.comchemicalbook.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom. nih.govnih.gov The multiplicity of the signal will be determined by its coupling to nearby protons. In this case, the fluorine at C-5 will couple with the protons at C-3 and C-6, likely resulting in a doublet of doublets. The chemical shift values for fluorophenols can vary, but for similar compounds like 4-fluorotoluene, the ¹⁹F chemical shift is reported. spectrabase.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F (at C-5)-110 to -140Doublet of Doublets

Note: The predicted chemical shift range is based on data for various fluorophenol derivatives. nih.gov

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would primarily show a cross-peak between the aromatic protons H-3 and H-6, confirming their through-bond coupling relationship with the fluorine atom, although direct H-H coupling is absent.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com It is invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. columbia.eduresearchgate.net For instance, it would show correlations between the aromatic protons and their attached carbons, as well as between the methoxy protons and the methoxy carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is unique to the compound's structure and bonding.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bonds within the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, C=C, and C-F bonds.

Table 4: Predicted FTIR Spectral Data for this compound

Functional GroupBondPredicted Absorption Range (cm⁻¹)
PhenolO-H stretch (broad)3200 - 3600
AromaticC-H stretch3000 - 3100
MethoxyC-H stretch (aliphatic)2850 - 3000
AromaticC=C stretch1450 - 1600
Ether (Aryl-O)C-O stretch1200 - 1275
PhenolC-O stretch1180 - 1260
FluoroaromaticC-F stretch1100 - 1250
AromaticC-H bend (out-of-plane)800 - 900

Note: The predicted absorption ranges are based on characteristic vibrational frequencies for the respective functional groups. rsc.org

Raman Spectroscopy

For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the two methoxy groups, expected in the 2850-3000 cm⁻¹ range. scielo.org.za

C-C stretching vibrations within the aromatic ring, which appear in the 1400-1650 cm⁻¹ region.

C-O stretching for the methoxy and phenol groups.

C-F stretching , which gives a characteristic band, although its intensity can vary.

Theoretical calculations, often performed using Density Functional Theory (DFT), can predict these vibrational modes and aid in the interpretation of experimental spectra. academie-sciences.fracademie-sciences.fr The comparison between experimental and calculated spectra is a powerful tool for confirming the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of light across the ultraviolet and visible spectrum. The absorption maxima (λmax) are characteristic of the chromophores present in the structure. researchgate.net For this compound, the substituted benzene (B151609) ring acts as the primary chromophore.

The electronic absorption spectrum is influenced by the substituents on the aromatic ring: the hydroxyl (-OH) and two methoxy (-OCH₃) groups are auxochromes that typically cause a bathochromic (red) shift of the absorption bands to longer wavelengths. physchemres.org The fluorine atom's effect is generally less pronounced.

Studies on similar phenolic compounds show that electronic transitions typically occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za The solvent used for the analysis can also influence the position and intensity of the absorption bands. researchgate.net A typical UV-Vis analysis would involve dissolving the compound in a transparent solvent, like ethanol (B145695) or hexane, and recording the spectrum to identify the λmax values, which provides insight into the molecule's electronic structure. science-softcon.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

For this compound (C₈H₉FO₃), the nominal molecular weight is 172 g/mol . In an MS experiment, the molecule would first be ionized, commonly forming a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. A plausible fragmentation pathway could involve the loss of a methyl group (-CH₃) from one of the methoxy ethers to yield a stable ion at m/z 157, followed by the loss of a carbonyl group (CO).

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the m/z ratio with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.govescholarship.org

For this compound, HRMS would be able to distinguish its molecular formula, C₈H₉FO₃, from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The ability of HRMS to provide high-confidence analyte identification makes it an invaluable tool in chemical synthesis and pharmaceutical analysis. nih.govpnnl.gov

PropertyValue
Molecular Formula C₈H₉FO₃
Nominal Mass 172 u
Exact Mass 172.05357 u

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. researchgate.net It also reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing. researchgate.net

While a specific crystal structure for this compound is not available in the searched literature, studies on similar substituted aromatic molecules demonstrate the power of XRD. researchgate.netresearchgate.net An XRD analysis of this compound would confirm the planar nature of the benzene ring and determine the precise orientation of the hydroxyl, methoxy, and fluorine substituents relative to the ring. This information is crucial for understanding the molecule's physical properties and its interactions in a solid matrix.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds from a mixture. For a compound like this compound, High-Performance Liquid Chromatography is a particularly suitable technique. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing phenolic compounds. lcms.cznih.gov The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile. lcms.cz

For this compound, a fluorophenyl stationary phase could also offer alternative selectivity due to specific interactions with the fluorine atom in the analyte. restek.com Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly, or a fluorescence detector if the molecule is fluorescent. nih.govscirp.org The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier under specific chromatographic conditions.

Below is a table summarizing typical HPLC conditions used for the analysis of related phenolic compounds.

ParameterTypical Conditions for Phenol Analysis
Column Reversed-Phase C18 or PFP (Pentafluorophenyl) lcms.czrestek.com
Mobile Phase Gradient of Water (with 0.1% Acetic or Formic Acid) and Methanol/Acetonitrile lcms.cz
Flow Rate 0.5 - 1.0 mL/min
Detector UV-Diode Array (270-320 nm) or Fluorescence lcms.cznih.gov
Column Temperature 30 - 60 °C lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the sample is first vaporized and introduced into a gas chromatograph. Here, it travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical "fingerprint" for the compound.

The electron ionization (EI) mass spectrum of a related compound, 2,4-dichlorophenol, shows a molecular ion peak and characteristic fragment ions resulting from the loss of specific groups. researchgate.net For this compound, the fragmentation pattern would be influenced by the methoxy, fluoro, and hydroxyl functional groups. Generally, fragmentation occurs at bonds adjacent to functional groups. whitman.edu One would expect to observe fragments corresponding to the loss of a methyl group (-CH3), a methoxy group (-OCH3), and potentially the fluorine atom. The stability of the resulting carbocations and radicals dictates the relative abundance of these fragments. whitman.edu For instance, the fragmentation of similar aromatic compounds often involves cleavage of bonds next to the C=O group, leading to the loss of specific substituents. libretexts.org

In a study on 2,5-dimethoxy-4-ethylthiophenethylamine, GC-MS was used to identify its metabolites by analyzing their fragmentation patterns. nih.gov Similarly, for this compound, GC-MS analysis would likely involve derivatization to increase its volatility and improve chromatographic separation, a common practice for analyzing phenolic compounds. ceon.rs The resulting mass spectrum would be compared to spectral libraries for confirmation. researchgate.net

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

Fragment Ion Predicted m/z Possible Neutral Loss
[M]+•172-
[M-CH3]+157CH3•
[M-OCH3]+141OCH3•
[M-F]+153F•
[M-CO]+144CO

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry and data from structurally similar compounds. Actual experimental data may vary.

UHPLC-MS/MS Analysis of Related Compounds

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and selectivity compared to conventional HPLC, making it a valuable tool for analyzing complex mixtures. researchgate.net This technique is particularly useful for the analysis of phenolic compounds, which are often present in complex matrices. mdpi.comnih.gov

The analysis of compounds structurally related to this compound, such as other phenolic compounds and their derivatives, has been extensively performed using UHPLC-MS/MS. mdpi.comnih.govresearchgate.net These methods typically involve reversed-phase chromatography with a C18 column and a mobile phase consisting of a gradient of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. mdpi.comchromatographyonline.com

In UHPLC-MS/MS, the precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification. nih.gov The selection of specific precursor-to-product ion transitions allows for the accurate measurement of the target analyte even in the presence of co-eluting compounds. mdpi.com

For the analysis of this compound, a UHPLC-MS/MS method would be developed by first optimizing the chromatographic conditions to achieve good separation from other components in the sample. The mass spectrometric parameters, such as the electrospray ionization (ESI) source conditions and collision energy, would then be optimized to maximize the signal for the specific transitions of the analyte. mdpi.com

Interactive Data Table: Typical UHPLC-MS/MS Parameters for Phenolic Compound Analysis

Parameter Typical Setting Reference
ColumnReversed-phase C18 (e.g., Kinetex®, ACE Excel®) mdpi.commdpi.com
Mobile Phase AWater with 0.1% Formic Acid mdpi.com
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid mdpi.com
GradientLinear gradient from low to high organic phase mdpi.com
Ionization ModeNegative Ion Electrospray (ESI-) nih.gov
MS/MS ModeMultiple Reaction Monitoring (MRM) nih.gov

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), provide insights into the redox properties of a molecule. These methods are used to study the oxidation and reduction potentials of electroactive species and can be applied to understand the electrochemical behavior of this compound.

In a typical cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The voltammogram, a plot of current versus potential, reveals information about the electrochemical processes occurring at the electrode surface. For phenolic compounds, the oxidation peak corresponds to the removal of an electron from the phenol moiety. researchgate.net

Studies on the cyclic voltammetry of phenol and its derivatives show that the oxidation process is often irreversible, indicating that the initial oxidation product undergoes subsequent chemical reactions. academicdirect.org The presence of electron-donating groups, such as methoxy groups, generally lowers the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like fluorine, can increase the oxidation potential. The electrochemical behavior of this compound would therefore be a result of the combined electronic effects of its substituents.

The electrochemical oxidation of phenols can lead to the formation of a passivating polymer film on the electrode surface, which can affect the reproducibility of the measurements. researchgate.net The choice of solvent and supporting electrolyte is also crucial in determining the electrochemical response. acs.org For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to influence the redox potential of certain compounds. acs.org

Interactive Data Table: Expected Cyclic Voltammetry Characteristics for this compound

Parameter Expected Observation Rationale/Comparison
Oxidation PotentialModerate, influenced by methoxy and fluoro groupsMethoxy groups lower potential, fluoro group increases it.
ReversibilityLikely irreversiblePhenol oxidation products are often reactive and lead to irreversible processes. academicdirect.org
Electrode FoulingPossiblePolymerization of oxidation products is common for phenols. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding a molecule's reactivity and interactions. acs.org

The first step in characterizing a molecule like 2,4-Dimethoxy-5-fluorophenol computationally is to determine its most stable three-dimensional structure, known as the global minimum on the potential energy surface.

Geometry Optimization: This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached where the net forces are zero, corresponding to a minimum energy structure. For a molecule with flexible groups like the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, multiple local minima may exist.

Without specific studies on this compound, a data table of its optimized geometrical parameters cannot be provided.

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of the molecule, which are fundamental to its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in electron donation and acceptance. The electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom would significantly influence the energies and localizations of these orbitals.

A data table of HOMO energy, LUMO energy, and the energy gap for this compound is not available from the searched literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation. nih.gov This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs on the oxygen and fluorine atoms into the antibonding orbitals of the aromatic ring, which helps to stabilize the molecule.

Specific E(2) values and NBO charge distributions for this compound are not available in published research.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom. A region of strong positive potential (blue) would be expected on the hydrogen atom of the hydroxyl group.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration).

By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can validate the computed structure and assign the observed spectral bands to specific molecular motions (e.g., O-H stretching, C-F stretching, aromatic ring vibrations). DFT methods are generally reliable for predicting vibrational spectra, although calculated frequencies are often scaled by an empirical factor to better match experimental data.

A detailed table of calculated vibrational frequencies and their assignments for this compound cannot be compiled as the data is not available in the reviewed literature.

Electronic Structure Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No studies were found that specifically calculate the excited state properties, such as vertical excitation energies, oscillator strengths, or absorption spectra, of this compound using TD-DFT.

Non-Linear Optical (NLO) Property Assessment

A search for the assessment of non-linear optical properties, including the calculation of polarizability (α) and first-order hyperpolarizability (β), for this compound yielded no results.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

There are no available crystallographic studies or Hirshfeld surface analyses for this compound in the searched databases. Such an analysis would typically provide insights into intermolecular contacts (e.g., H···H, O···H, F···H) and the nature of the crystal packing, but this information has not been published for this compound.

Mechanistic Studies through Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound were identified. Consequently, information regarding the exploration of reaction pathways, characterization of transition states, determination of energy barriers, or calculation of kinetic rate constants for reactions like H-abstraction or OH-addition is not available.

Reaction Pathway Exploration (e.g., H-abstraction, OH-addition)

Information unavailable.

Transition State Characterization and Energy Barrier Determination

Information unavailable.

Kinetic Rate Constant Calculations

Information unavailable.

Reaction Force Analysis

Reaction force analysis is a computational method used to dissect the energetic profile of a chemical reaction. It partitions the reaction coordinate into distinct regions corresponding to structural changes of the reactants, the transition state, and the products. This analysis provides a deeper understanding of the forces driving a chemical transformation, identifying the specific points along the reaction pathway where bond formation and cleavage are most significant.

No published research on the reaction force analysis of this compound could be located for this review.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. The results of docking simulations can provide insights into the binding affinity, mode of interaction, and potential biological activity of the ligand. Key parameters often analyzed include binding energy, which indicates the stability of the ligand-target complex, and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts.

A thorough search of scientific databases revealed no molecular docking studies specifically investigating this compound. While research exists for structurally related phenolic compounds, the unique electronic and steric contributions of the two methoxy groups and the fluorine atom on this specific scaffold have not been reported in the context of ligand-target interactions.

Table of Compounds

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic properties of the substituents on the benzene (B151609) ring are paramount in directing its reactivity towards electrophiles and nucleophiles. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the fluorine (-F) atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect, yet it also acts as an ortho, para-director through resonance.

In electrophilic aromatic substitution , the powerful activating effects of the hydroxyl and methoxy groups dominate. They significantly increase the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles. The directing effects of these groups are cumulative. The positions ortho and para to the hydroxyl and methoxy groups are the most activated. Given the existing substitution pattern, the C3 and C6 positions are the most likely sites for electrophilic attack.

In contrast, nucleophilic aromatic substitution (SNAr) is generally challenging for electron-rich aromatic rings. Traditional SNAr reactions require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex), a condition not met by 2,4-Dimethoxy-5-fluorophenol. However, the presence of the fluorine atom provides a potential reaction site, as fluoride (B91410) is a good leaving group in SNAr. Modern catalytic methods, such as organic photoredox catalysis, have emerged that enable the functionalization of unactivated and even electron-rich fluoroarenes. nih.gov These methods operate under mild conditions and can overcome the electronic limitations of classical SNAr by proceeding through a cation radical-accelerated mechanism. nih.gov While specific studies on this compound are not prevalent, the principles of photoredox-catalyzed SNAr suggest a viable pathway for substituting the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov

Reaction TypeKey Influencing FactorsPredicted Outcome for this compound
Electrophilic Aromatic Substitution - Strong activation by -OH and -OCH₃ groups. - Ortho, para-directing nature of all substituents.High reactivity. Substitution is expected primarily at the C3 and C6 positions.
Nucleophilic Aromatic Substitution - Electron-rich ring disfavors classical SNAr. - Fluorine is a potential leaving group.Low reactivity under classical conditions. Reaction at the C5 position (C-F bond) may be possible using advanced methods like photoredox catalysis. nih.gov

Oxidation and Reduction Chemistry of Phenolic Moieties

The phenolic hydroxyl group is the primary site for oxidation and reduction reactions in this compound. The oxidation of phenols typically proceeds through the formation of a phenoxyl radical, which can then undergo further reactions such as dimerization or coupling. The electron-donating methoxy groups on the ring lower the oxidation potential of the phenol (B47542), making it more susceptible to oxidation compared to unsubstituted phenol.

These types of substituted hydroquinones and catechols are known to act as reducing agents and engage in redox-cycling. nih.gov In biological or environmental systems, they can reduce metal ions, such as Fe(III) to Fe(II), while being oxidized to a semiquinone radical and subsequently to a quinone. This process is crucial in Fenton-like reactions where the generated Fe(II) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. researchgate.net The degradation of similar substituted phenols is often studied using advanced oxidation processes (AOPs), which exploit this reactivity to break down persistent organic pollutants. ascelibrary.org

The reduction of the phenolic moiety is less common but can occur under specific conditions, typically involving catalytic hydrogenation to yield the corresponding cyclohexanol (B46403) derivative. However, the aromatic ring's stability makes this a challenging transformation requiring harsh conditions.

Photochemical Reactions and Photostability Studies

The interaction of this compound with light can induce photochemical reactions, leading to its transformation or degradation. The photostability of a molecule is determined by its ability to absorb light (dictated by its UV-Vis absorption spectrum) and the efficiency of the subsequent photochemical processes. scispace.com The absorption spectrum of chlorophenols, and by extension fluorophenols, is influenced by the substituents on the ring and the nature of the solvent. researchgate.net

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. From this state, several pathways are possible:

Direct Photolysis : The excited molecule can undergo bond cleavage. The C-F or O-H bonds are potential sites for homolytic cleavage, generating radicals that can initiate further reactions. Photodegradation of similar halogenated phenols has been shown to proceed through such pathways. scispace.comresearchgate.net

Photooxidation : In the presence of oxygen, the excited molecule can lead to the formation of reactive oxygen species or undergo oxidation itself, often resulting in the formation of hydroxylated or quinone-type products.

Photosensitization : The excited molecule can transfer its energy to another molecule, which then undergoes a chemical reaction. psu.edu

Studies on related chlorophenols show that direct photolysis can lead to the formation of intermediates like benzoquinones and hydroquinones. scispace.com The photostability of this compound would likely be limited, particularly under UV irradiation in aqueous environments, leading to its gradual degradation.

Radical Reaction Pathways (e.g., reactions with hydroxyl radicals)

In aqueous environments, particularly during water treatment with AOPs or in atmospheric chemistry, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway for phenolic compounds. psu.edu The hydroxyl radical is a powerful, non-selective oxidant that reacts with aromatic compounds at near diffusion-controlled rates.

The reaction typically proceeds via two main mechanisms:

Radical Addition : The •OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical. researchgate.net For this compound, addition is most likely to occur at the electron-rich positions (C3, C6) that are not sterically hindered. These adducts are transient species that can subsequently eliminate water or undergo other reactions to form more stable products. researchgate.net

Hydrogen Abstraction : The •OH radical can abstract the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical and a water molecule.

Studies on the reaction of •OH with 2,4,5-trichlorophenol (B144370) have shown that addition to the ring is a major pathway, leading to the formation of dihydroxy-trichlorocyclohexadienyl radicals. researchgate.net A similar mechanism is expected for this compound, where the resulting radical intermediates would be further oxidized, leading to ring-opening and eventual mineralization. The presence of oxygen is crucial as it can add to the radical intermediates, forming peroxyl radicals and driving the degradation process forward.

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT), particularly in the excited state (ESIPT), is a phenomenon observed in molecules that contain both a proton-donating group (like a hydroxyl) and a proton-accepting group in close proximity, allowing for the formation of an intramolecular hydrogen bond. nih.gov This process leads to the formation of a transient tautomer with distinct photophysical properties. nih.gov

For this compound, the structural arrangement does not favor the formation of a strong, direct intramolecular hydrogen bond in the ground state. The hydroxyl group is not positioned adjacent to a suitable proton-accepting group like a carbonyl or an imine nitrogen. While the oxygen atoms of the methoxy groups or the fluorine atom could potentially act as weak proton acceptors, the geometry is not optimal for the formation of the stable cyclic pre-cursor typically required for efficient ESIPT. Therefore, a direct, through-space intramolecular proton transfer is considered an unlikely deactivation pathway for an isolated molecule of this compound. However, in certain environments, solvent molecules could potentially mediate a pseudo-intramolecular proton transfer, though this is distinct from the classical ESIPT mechanism. nih.gov

Investigation of Complexation and Inclusion Phenomena (e.g., with Cyclodextrins)

Cyclodextrins (CDs) are cyclic oligosaccharides that form truncated cone-shaped molecules with a hydrophilic exterior and a hydrophobic inner cavity. nih.govmdpi.com This structure allows them to encapsulate other "guest" molecules of appropriate size and polarity within their cavity, forming non-covalent inclusion complexes. mdpi.com

Phenolic compounds like this compound are excellent candidates for forming such host-guest complexes with cyclodextrins, particularly β-cyclodextrin. The hydrophobic aromatic ring of the phenol can be encapsulated within the nonpolar CD cavity, driven by the release of high-energy water molecules from the cavity and stabilized by van der Waals interactions. mdpi.com

The formation of an inclusion complex can be investigated and confirmed using various analytical techniques. The table below summarizes common methods used for this purpose.

Analytical TechniquePrinciple and Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of the guest protons and the inner protons (H-3, H-5) of the cyclodextrin (B1172386) confirm the inclusion. 2D NMR (like ROESY) can provide specific details about the geometry of the complex. researchgate.net
UV-Visible (UV-Vis) Spectroscopy The formation of the complex alters the microenvironment of the guest molecule, often leading to shifts in its absorption spectrum. This can be used to determine the stoichiometry and binding constant of the complex. doi.org
Fluorescence Spectroscopy A significant change in the fluorescence intensity or wavelength of the guest molecule upon addition of cyclodextrin is a strong indicator of complex formation. doi.org
X-ray Diffraction (XRD) For solid-state complexes, the XRD pattern of the complex will be distinctly different from that of the physical mixture of the host and guest, indicating the formation of a new crystalline phase. doi.org
Fourier-Transform Infrared (FT-IR) Spectroscopy Changes in the vibrational frequencies of the guest molecule upon complexation, particularly those of the aromatic ring or functional groups, can confirm the interaction. doi.org

The formation of a cyclodextrin inclusion complex with this compound would be expected to alter its physicochemical properties, such as increasing its aqueous solubility and enhancing its chemical stability.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 2,4-Dimethoxy-5-fluorophenol, the primary abiotic mechanisms expected to be relevant are photolysis and hydrolysis.

Photolysis, or photodegradation, is the breakdown of compounds by light. Aromatic compounds, including phenols, can undergo photolysis in the environment, and this process can be a significant pathway for their removal. The rate and products of photolysis are influenced by factors such as the pH of the medium, the presence of other substances that can act as photosensitizers, and the specific functional groups on the aromatic ring.

For fluorinated phenols, photolysis can lead to the formation of various byproducts. Studies on related compounds have shown that the carbon-fluorine bond can be cleaved under photolytic conditions, leading to defluorination. The presence of methoxy (B1213986) groups, as in this compound, may also influence the photodegradation process. Research on dimethoxybenzene isomers has indicated that these compounds can undergo enhanced photodegradation at air-ice interfaces compared to in aqueous solutions, a process that could be relevant in colder environments.

Table 1: Potential Factors Influencing Photodegradation of Aromatic Compounds

FactorInfluence on Photodegradation
pH Can alter the chemical species present (e.g., phenolate vs. phenol) and affect reaction rates.
Photosensitizers Substances like humic acids can absorb light and transfer energy, accelerating degradation.
Wavelength of Light Degradation is dependent on the absorption spectrum of the compound and the available sunlight spectrum.
Environmental Matrix Rates can differ significantly between aqueous solution, soil, and atmospheric interfaces.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While the aryl-fluorine bond is generally stable, hydrolysis of fluorinated aromatic compounds can occur under specific environmental conditions, although it is often a slow process. For phenolic compounds, the rate of hydrolysis can be influenced by pH. In the case of this compound, the ether linkages of the methoxy groups could also potentially undergo hydrolysis, although this is generally less favorable than reactions involving the phenolic hydroxyl group.

Studies on the hydrolysis of other fluorinated organic compounds, such as the pharmaceutical 5-fluorouracil, have detailed complex degradation pathways involving hydration and bond cleavage. While structurally different, these studies highlight the potential for multiple hydrolytic degradation products to form in aqueous environments.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The degradation of halogenated phenols by bacteria and fungi has been a subject of extensive research. These processes often involve initial enzymatic attacks that modify the aromatic ring, making it more susceptible to further breakdown.

For chlorinated phenols, a common microbial degradation pathway involves hydroxylation of the aromatic ring, followed by ring cleavage. It is plausible that a similar pathway could exist for this compound, where microbial enzymes could catalyze the removal of the fluorine atom and the methoxy groups, leading to intermediates that can enter central metabolic pathways. The presence of both a fluorine atom and methoxy groups may influence the rate and feasibility of microbial degradation.

Wood-rotting fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants. This capability is due to their secretion of powerful, non-specific extracellular enzymes like lignin peroxidases, manganese peroxidases, and laccases. These enzymes can oxidize phenolic compounds, initiating their degradation. For example, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,6-trichlorophenol through a pathway involving oxidative dechlorination. It is conceivable that similar enzymes from wood-rotting fungi could transform this compound.

Fenton chemistry, which involves the reaction of hydrogen peroxide with ferrous iron to produce highly reactive hydroxyl radicals, is another important degradation mechanism. Some fungi, particularly brown-rot fungi like Gloeophyllum striatum, are believed to utilize an extracellular Fenton-type mechanism to break down wood and xenobiotics. This process has been implicated in the degradation of 2,4-dichlorophenol and 2-fluorophenol (B130384) by this fungus. The hydroxyl radicals generated can attack the aromatic ring of this compound, leading to hydroxylation, demethoxylation, defluorination, and eventual ring cleavage.

Table 2: Key Enzymes and Reactions in Biotic Degradation

Enzyme/ProcessOrganism TypeMechanism of ActionPotential Effect on this compound
Lignin Peroxidase (LiP) White-rot fungiOxidizes aromatic compounds.Oxidation of the phenolic ring.
Manganese Peroxidase (MnP) White-rot fungiOxidizes Mn(II) to Mn(III), which then oxidizes phenolic substrates.Oxidation and potential dechlorination/demethoxylation.
Laccase White-rot fungi, other fungiOxidizes phenols and other aromatic compounds.Polymerization or degradation of the phenolic structure.
Fenton Chemistry Brown-rot fungi, abioticGeneration of hydroxyl radicals (•OH).Non-specific attack on the aromatic ring, leading to breakdown.

Atmospheric Degradation and Lifetime Estimation

Once in the atmosphere, organic compounds are subject to degradation by reactive species, primarily the hydroxyl radical (•OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of a compound. For aromatic compounds like this compound, the reaction with •OH is expected to be the main atmospheric removal process.

The hydroxyl radical can add to the aromatic ring or abstract a hydrogen atom from the hydroxyl or methoxy groups. The presence of activating groups like -OH and -OCH3 generally increases the reactivity of the aromatic ring towards •OH, suggesting that the atmospheric lifetime of this compound may be relatively short. Subsequent reactions with other atmospheric oxidants would lead to the formation of various degradation products, which could contribute to the formation of secondary organic aerosols. The ultimate atmospheric fate of the fluorine atom would likely be the formation of hydrogen fluoride (B91410) (HF).

While a specific atmospheric lifetime for this compound has not been reported, it can be estimated using structure-activity relationship (SAR) models. These models predict the reaction rate constant with •OH based on the chemical structure of the molecule.

Identification of Environmental Transformation Products

The environmental fate of this compound is not extensively documented in scientific literature. However, based on the known degradation pathways of structurally similar compounds, such as substituted phenols, fluorophenols, and dimethoxyphenols, a plausible series of transformation products can be proposed. The degradation of phenolic compounds in the environment can occur through biotic processes, primarily microbial metabolism, and abiotic processes like photolysis.

The initial steps in the biodegradation of substituted phenols often involve hydroxylation, where a hydroxyl group (-OH) is added to the aromatic ring. This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes produced by various microorganisms. For this compound, hydroxylation could lead to the formation of a catechol or a hydroquinone derivative.

Another key transformation process for methoxylated phenols is O-demethylation, where a methoxy group (-OCH₃) is converted to a hydroxyl group. This reaction is a common metabolic pathway in the microbial degradation of aromatic ethers. In the case of this compound, the removal of one or both methoxy groups would result in the formation of corresponding hydroxylated and dihydroxylated fluorophenols.

The fluorine substituent on the aromatic ring can also be a site of transformation. While the carbon-fluorine bond is generally strong and resistant to cleavage, defluorination can occur through microbial action. This process would lead to the replacement of the fluorine atom with a hydroxyl group, resulting in a dimethoxyphenol.

Once dihydroxybenzene derivatives such as catechols are formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This is a critical step in the mineralization of aromatic compounds, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Based on these established degradation pathways for analogous compounds, the following table outlines the potential environmental transformation products of this compound. It is important to note that these are hypothesized products, and their actual formation in the environment would depend on specific conditions such as the microbial communities present, pH, temperature, and the presence of light.

Table 1: Potential Environmental Transformation Products of this compound

Parent Compound Potential Transformation Product Transformation Process
This compound5-Fluoro-4-hydroxy-2-methoxyphenolO-Demethylation
This compound3-Fluoro-2,5-dihydroxy-1-methoxybenzeneHydroxylation
This compound2,4-DimethoxyphenolDefluorination
5-Fluoro-4-hydroxy-2-methoxyphenol3-Fluoro-1,2,4-trihydroxybenzeneO-Demethylation & Hydroxylation
3-Fluoro-2,5-dihydroxy-1-methoxybenzene3-Fluoro-1,2,5-trihydroxybenzeneO-Demethylation
2,4-Dimethoxyphenol1,2,4-TrihydroxybenzeneO-Demethylation & Hydroxylation
3-Fluoro-1,2,4-trihydroxybenzeneAliphatic acidsRing Cleavage

Further research, including laboratory degradation studies and environmental monitoring, is necessary to definitively identify the transformation products of this compound and to understand its complete environmental degradation pathway.

Applications in Materials Science and Industrial Chemistry

Research in Liquid Crystal Phases and Stability

There is currently a lack of available scientific literature detailing the investigation or application of 2,4-Dimethoxy-5-fluorophenol in the field of liquid crystals. While the broader class of fluorophenols has been a subject of interest in the development of liquid crystal materials due to the influence of fluorine's high electronegativity on molecular interactions and phase behavior, specific research on the 2,4-Dimethoxy-5-fluoro substituted variant is not found in prominent research databases. The unique combination of methoxy (B1213986) and fluoro substituents could theoretically influence mesophase formation and stability, but without dedicated studies, its potential in this area remains speculative.

Exploration in Polymerization Applications

Similarly, the role of this compound in polymerization processes is not well-documented in the available scientific literature. Phenolic compounds can sometimes act as monomers or as polymerization inhibitors. The presence of the fluorine atom and methoxy groups could modulate the reactivity of the phenol (B47542) group, but specific studies exploring these possibilities for this compound have not been identified. Therefore, no detailed research findings on its use in polymerization applications can be presented at this time.

Research towards Biosensor Development

Role as an Intermediate in Industrial Chemical Synthesis (e.g., dyes, pigments, photographic components)

While substituted phenols are fundamental building blocks in the chemical industry, particularly for the synthesis of colorants, specific documentation citing this compound as a direct intermediate in the large-scale production of dyes, pigments, or photographic components is not found in the public domain. The general synthesis of azo dyes, for instance, often involves the coupling of a diazonium salt with a phenol or aniline (B41778) derivative. While theoretically possible to incorporate this compound into such a synthesis to potentially create a novel dye, there are no widespread, commercially significant examples that have been identified in the course of this review. The influence of its specific substitution pattern on the resulting color and fastness properties of a hypothetical dye is therefore not empirically known.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.